molecular formula C28H24N4O3S B2714611 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683770-04-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No.: B2714611
CAS No.: 683770-04-9
M. Wt: 496.59
InChI Key: PBYQQTCBKRKOLP-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the phenyl group and the sulfonamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The overall effect is a result of the compound’s ability to interfere with biological pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimine
  • **3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol
  • **N-(1H-benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide stands out due to its unique combination of a benzimidazole core, a phenyl group, and a sulfonamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-32(19-20-8-3-2-4-9-20)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-7-10-22(18-23)27-30-25-12-5-6-13-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQQTCBKRKOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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